molecular formula C18H18N2O4S B2924891 1-(3-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 446277-55-0

1-(3-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2924891
CAS RN: 446277-55-0
M. Wt: 358.41
InChI Key: DCNDOQQENIKQBK-UHFFFAOYSA-N
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Description

The compound “1-(3-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Imidazole rings are common in many biologically active molecules .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as N-alkylation and N-acylation .

Scientific Research Applications

Corrosion Inhibition

Research has shown that imidazole derivatives, including those with methoxyphenyl groups, exhibit significant corrosion inhibition properties on various metals in acidic solutions. These compounds, synthesized using efficient methods like microwave irradiation, demonstrated high corrosion inhibition efficiency, suggesting their potential application in protecting metals against corrosion in industrial settings. This is particularly relevant for mild steel in acidic environments, where such compounds can significantly reduce corrosion rates, making them valuable in materials science and engineering applications (Prashanth et al., 2021).

Photochromic Materials and Magnetic Relaxation

Compounds with bisthienylethene structures, incorporating methoxyphenyl groups, have been studied for their unique photochromic behavior and magnetic properties. These materials exhibit slow magnetic relaxation and can change color upon irradiation with specific wavelengths of light, making them interesting for applications in molecular switches, data storage, and sensors. The influence of substituent groups on these properties has been a focus, highlighting the role of chemical modifications in tailoring material functionalities for specific applications (Cao et al., 2015).

Optoelectronic Properties

A series of imidazole derivatives, including those with methoxyphenyl substitutions, have been explored for their optoelectronic properties. These compounds, synthesized through one-pot reactions, show strong absorption and fluorescence spectra, with significant Stokes' shifts. Such properties are crucial for developing low-cost luminescent materials, indicating potential applications in the fabrication of organic light-emitting diodes (OLEDs) and other photonic devices. The ability to tune quantum yields through chemical substitutions offers a pathway to optimize these materials for various optoelectronic applications (Volpi et al., 2017).

Analytical and Sensing Applications

Imidazole derivatives with methoxyphenyl groups have also been utilized in developing selective sensors for metal ions. For instance, a novel electrode incorporating such a compound demonstrated high selectivity and sensitivity towards chromium ions, suggesting its utility in environmental monitoring and analysis. This approach combines the chemical specificity of organic molecules with electrochemical techniques to create effective tools for detecting trace levels of metals in various samples, showcasing the compound's potential in analytical chemistry applications (Abbaspour et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some imidazole derivatives have been found to inhibit microtubule assembly formation in certain cancer cell lines .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry given the biological activity of many imidazole derivatives .

properties

IUPAC Name

3-(3-methoxyphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-24-15-9-5-8-14(10-15)20-17-12-25(22,23)11-16(17)19(18(20)21)13-6-3-2-4-7-13/h2-10,16-17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNDOQQENIKQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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